6-Bromo-1-propan-2-yloxyphthalazine
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Overview
Description
6-Bromo-1-propan-2-yloxyphthalazine is a chemical compound with the molecular formula C11H11BrN2O It is a derivative of phthalazine, a bicyclic aromatic compound, and contains a bromine atom and a propan-2-yloxy group attached to the phthalazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-propan-2-yloxyphthalazine typically involves the bromination of 1-propan-2-yloxyphthalazine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the phthalazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-propan-2-yloxyphthalazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phthalazine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
6-Bromo-1-propan-2-yloxyphthalazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1-propan-2-yloxyphthalazine involves its interaction with specific molecular targets and pathways. The bromine atom and propan-2-yloxy group contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate biological processes and lead to various effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl: Another brominated aromatic compound with similar reactivity.
1-Bromo-2-(propan-2-yloxy)benzene: A simpler analog with a similar functional group arrangement.
Uniqueness
6-Bromo-1-propan-2-yloxyphthalazine is unique due to its specific substitution pattern on the phthalazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where its specific characteristics can be leveraged for desired outcomes.
Properties
Molecular Formula |
C11H11BrN2O |
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Molecular Weight |
267.12 g/mol |
IUPAC Name |
6-bromo-1-propan-2-yloxyphthalazine |
InChI |
InChI=1S/C11H11BrN2O/c1-7(2)15-11-10-4-3-9(12)5-8(10)6-13-14-11/h3-7H,1-2H3 |
InChI Key |
XYNQPKLNSNJHME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C2C=CC(=CC2=CN=N1)Br |
Origin of Product |
United States |
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